6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
描述
属性
IUPAC Name |
6-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-25-16-7-5-15(6-8-16)17-9-10-18-21-22-19(24(18)23-17)26-13-14-4-3-11-20-12-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWEAORGSLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Pyridin-3-ylmethylthio Group: This can be done through nucleophilic substitution reactions using thiol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, triazolopyridazines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of 6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
相似化合物的比较
The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds, focusing on biological activity, selectivity, and substituent effects.
Structural Analogs with Variations at Position 6
Key Observations :
- Electron-Donating Groups (e.g., methoxy, ethoxy) at position 6 improve membrane permeability but may reduce solubility .
- Heteroaromatic Substituents (e.g., thienyl, furyl) at position 6 correlate with antimicrobial activity .
Functional Analogs with PDE4 and GABAA Activity
Key Observations :
- PDE4 Inhibitors (e.g., Compound 18) with catechol diether moieties exhibit sub-nanomolar potency and isoform selectivity .
- GABAA Modulators (e.g., TPA023) leverage triazolo[4,3-b]pyridazine cores for anxiolytic effects without sedation .
Key Observations :
- Chloro and Hydrazinyl Intermediates are critical for functionalizing position 3 .
生物活性
6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazines, which are known for their diverse pharmacological properties.
Structural Features
The compound features a triazolo-pyridazine core , an ethoxyphenyl substituent , and a pyridin-3-ylmethylthio group , which contribute to its unique biological interactions. The presence of these functional groups may influence its solubility, bioactivity, and interaction with various biological targets.
| Feature | Description |
|---|---|
| Core Structure | [1,2,4]triazolo[4,3-b]pyridazine |
| Substituents | 4-Ethoxyphenyl and pyridin-3-ylmethylthio |
| Molecular Formula | C19H17N5OS |
| IUPAC Name | 6-(4-ethoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
The biological activity of this compound is largely attributed to its ability to interact with key molecular targets such as enzymes and receptors. It may modulate signaling pathways through binding interactions that can lead to inhibition or activation of specific biological functions. For instance, compounds within this class have shown potential in inhibiting tubulin polymerization, which is critical for cell division and cancer progression .
Anticancer Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Compound 4q , a related structure, demonstrated potent antiproliferative activity with IC50 values in the low micromolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Its mechanism involves binding to the colchicine site on microtubules and disrupting their dynamics during mitosis .
Antioxidant Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antioxidant activity. Certain derivatives have shown up to 99% inhibition in oxidative stress assays, indicating their potential use in managing oxidative stress-related conditions .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Some studies have explored the potential of triazolo-pyridazine derivatives as DPP-4 inhibitors for diabetes management. These compounds demonstrated significant inhibition capabilities in vitro and could be developed further as anti-diabetic agents .
Study 1: Antiproliferative Effects
In a comparative study of various triazolo-pyridazine derivatives:
- The compound with an ethoxyphenyl group was tested alongside other analogs.
- Results highlighted that structural modifications significantly affected the IC50 values across different cancer cell lines.
Study 2: DPP-4 Inhibition
A series of triazolo-pyridazine derivatives were synthesized and tested for their DPP-4 inhibition:
- The best-performing compounds showed promising results in both in vitro assays and molecular docking studies.
常见问题
Basic: What synthetic strategies are commonly employed to prepare 6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolopyridazine core. Key steps include:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., pyridin-3-ylmethanethiol) with a halogenated triazolopyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Substitution at the 6-position : Introducing the 4-ethoxyphenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acids .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .
Example Reaction Table:
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Thioether formation | 3-Bromo-triazolo[4,3-b]pyridazine + pyridin-3-ylmethanethiol | K₂CO₃, DMF, 70°C, 12h | 65–75 |
| Suzuki coupling | 6-Chloro intermediate + 4-ethoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | 50–60 |
Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Methodological Answer:
Low yields in coupling steps often stem from steric hindrance or catalyst deactivation. Strategies include:
- Catalyst screening : Testing PdCl₂(dppf) or Buchwald-Hartwig catalysts to enhance cross-coupling efficiency .
- Solvent optimization : Replacing DME with toluene/ethanol mixtures to improve solubility of arylboronic acids .
- Temperature control : Gradual heating (50°C → 80°C) to prevent premature catalyst degradation .
- Additives : Using phase-transfer agents (e.g., TBAB) to stabilize intermediates in biphasic systems .
Data Contradiction Analysis:
Conflicting reports on optimal Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) suggest substrate-specific reactivity. Parallel small-scale trials (0.1 mmol) are recommended to identify ideal conditions .
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 434.1321 [M+H]⁺) to validate molecular formula .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Advanced: How can researchers analyze structure-activity relationships (SAR) for this compound’s kinase inhibition potential?
Methodological Answer:
- Targeted modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogens) to assess electronic effects on binding .
- Docking studies : Use Schrödinger Maestro or AutoDock to model interactions with kinase ATP-binding pockets (e.g., CDK2 or Aurora A) .
- Biological assays : IC₅₀ determination via kinase inhibition assays (e.g., ADP-Glo™) and cross-validation with cellular proliferation studies (e.g., MTT assay) .
Example SAR Table:
| Substituent (R) | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | 12 ± 1.5 | 8.2 |
| 4-Methoxyphenyl | 18 ± 2.1 | 12.5 |
| 4-Fluorophenyl | 45 ± 3.8 | 5.1 |
Advanced: How should discrepancies in reported biological activity data be addressed?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or incubation times .
- Compound purity : Impurities >5% (e.g., unreacted boronic acid) can skew results; validate via HPLC-MS .
- Structural analogs : Ensure comparisons exclude compounds with minor modifications (e.g., pyridinyl vs. phenylthio groups) .
Resolution : Reproduce assays under standardized conditions (e.g., Eurofins Panlabs protocols) and validate compound batches with orthogonal techniques (e.g., ¹H NMR + HRMS) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol/water (7:3) : Yields needle-like crystals with high purity (>98%) but moderate recovery (60–70%) .
- DCM/hexane (1:2) : Suitable for rapid crystallization, though purity may drop to 90–92% due to co-precipitation of impurities .
- Acetonitrile : Ideal for X-ray-quality crystals but requires slow evaporation (5–7 days) .
Advanced: What computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In silico metabolism : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., ethoxy group O-dealkylation) .
- CYP450 inhibition assays : Microsomal incubations (human liver microsomes) + LC-MS/MS to quantify metabolite formation (e.g., pyridinyl-thiol derivatives) .
- MD simulations : GROMACS or AMBER to model interactions with CYP3A4/2D6 active sites and predict oxidation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
